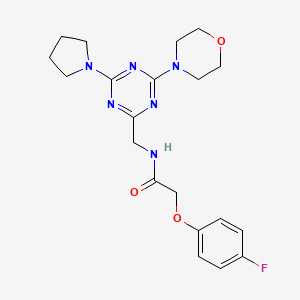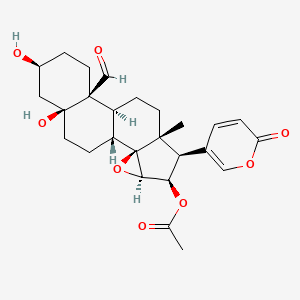
19-Oxocinobufotalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Oxocinobufotalin is a natural product derived from toads, specifically from the skin of the toad species Bufo bufo gargarizans . It is a bufadienolide, a type of steroid known for its potent biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 19-Oxocinobufotalin involves the extraction and purification from natural sources, primarily toad venom. The process includes several steps:
Extraction: The toad venom is collected and subjected to solvent extraction to isolate the bufadienolides.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity and ethical considerations of using animal-derived materials. advancements in synthetic biology and chemical synthesis may offer alternative routes for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: 19-Oxocinobufotalin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the chemical behavior of bufadienolides and their derivatives.
Medicine: 19-Oxocinobufotalin has shown promise as an anticancer agent, capable of suppressing epithelial-mesenchymal transition (EMT) and weakening the migratory and invasive potential of cancer cells.
Wirkmechanismus
The mechanism of action of 19-Oxocinobufotalin involves several molecular targets and pathways:
Suppression of EMT: this compound inhibits EMT, a process by which epithelial cells acquire mesenchymal properties, leading to increased migratory and invasive capabilities.
Modulation of Signaling Pathways: It affects key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Interaction with Molecular Targets: this compound interacts with specific molecular targets such as MYH9, a protein involved in cell motility and structure.
Vergleich Mit ähnlichen Verbindungen
19-Oxocinobufotalin is part of a family of bufadienolides, which includes several similar compounds:
Bufalin: Known for its potent anticancer properties, bufalin is another bufadienolide derived from toad venom.
19-Hydroxybufalin: This compound has similar biological activities and is also derived from toad venom.
Cinobufagin: Another bufadienolide with significant anticancer potential.
Arenobufagin: Known for its ability to inhibit EMT and suppress cancer cell migration and invasion.
Uniqueness of this compound: What sets this compound apart from its counterparts is its specific ability to modulate EMT and enhance chemosensitivity in cancer cells. Its unique interaction with molecular targets like MYH9 makes it a valuable compound for targeted cancer therapies .
Eigenschaften
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-14(28)33-21-20(15-3-4-19(30)32-12-15)23(2)8-6-17-18(26(23)22(21)34-26)7-10-25(31)11-16(29)5-9-24(17,25)13-27/h3-4,12-13,16-18,20-22,29,31H,5-11H2,1-2H3/t16-,17-,18+,20-,21+,22+,23+,24-,25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNOOHJEOAAIW-FSVQXUKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C=O)O)C)C6=COC(=O)C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O)C)C6=COC(=O)C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
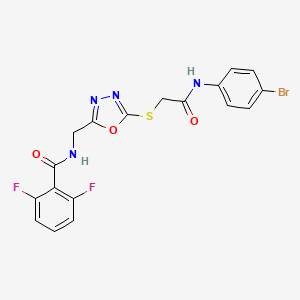
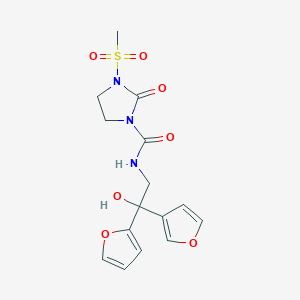
![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
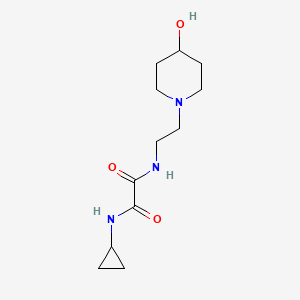
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
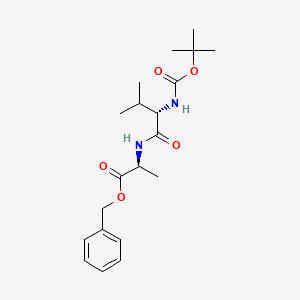
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
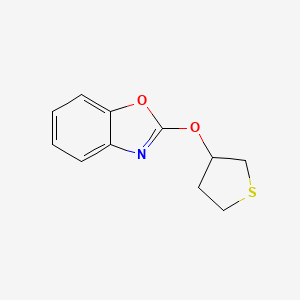
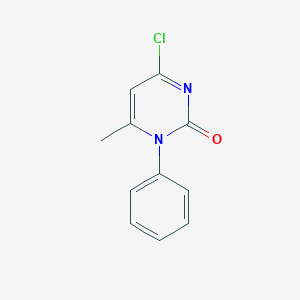
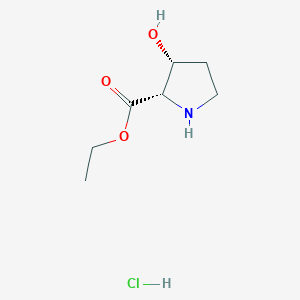
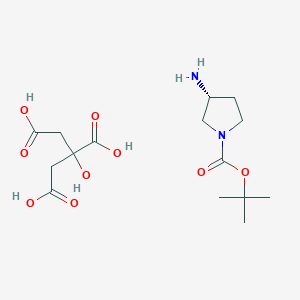
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)

